(4-Benzylmorpholin-2-yl)acetic acid
Overview
Description
“(4-Benzylmorpholin-2-yl)acetic acid” is a chemical compound with the molecular weight of 235.28 . It is also known by its IUPAC name, (4-benzyl-2-morpholinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “(4-Benzylmorpholin-2-yl)acetic acid” is 1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Benzylmorpholin-2-yl)acetic acid” has a molecular weight of 235.28 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Pharmacological Properties
- (4-Benzylmorpholin-2-yl)acetic acid and similar compounds have been explored for their synthesis and pharmacological properties. Research indicates that derivatives of similar compounds exhibit a range of biological activities including analgesic, neuroleptic, diuretic, and anti-inflammatory effects. These properties make them candidates for further study in drug development (Salionov, 2015).
Potential in Treating Inflammatory Bowel Diseases
- Studies have synthesized and evaluated compounds similar to (4-Benzylmorpholin-2-yl)acetic acid for their effectiveness in treating inflammatory bowel diseases. The results suggest that some of these compounds may represent new leads for the treatment of conditions like ulcerative colitis (Jilani et al., 2013).
Inhibition of Aldose Reductase Enzyme
- Research has also shown that derivatives of (4-Benzylmorpholin-2-yl)acetic acid can inhibit the enzyme aldose reductase, which is significant for treating complications associated with diabetes (Anagnostou et al., 2002).
Development of Novel Pharmaceutical Intermediates
- There is ongoing research into the synthesis of novel compounds related to (4-Benzylmorpholin-2-yl)acetic acid, which are valuable as intermediates in the development of pharmaceutical drugs. These studies focus on optimizing synthesis processes for efficiency and scalability (Kopach et al., 2009).
Applications in Chemical Sensing
- Some research has been conducted on the use of (4-Benzylmorpholin-2-yl)acetic acid derivatives in chemical sensing, particularly for the detection of specific metal ions. These studies highlight the potential for developing selective chemical sensors (Rui-j, 2013).
Photolytic Transformation Studies
- The photolytic transformation of compounds similar to (4-Benzylmorpholin-2-yl)acetic acid has been studied to understand their behavior under UV irradiation. This research is important for assessing the environmental impact and degradation pathways of these compounds (Eriksson et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIOXNUKBMPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400128 | |
Record name | (4-Benzylmorpholin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylmorpholin-2-yl)acetic acid | |
CAS RN |
146944-27-6 | |
Record name | (4-Benzylmorpholin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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